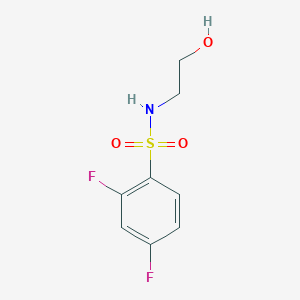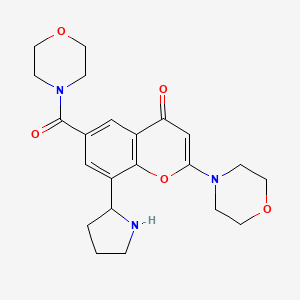
6-(morpholine-4-carbonyl)-2-morpholin-4-yl-8-pyrrolidin-2-ylchromen-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(morpholine-4-carbonyl)-2-morpholin-4-yl-8-pyrrolidin-2-ylchromen-4-one is a complex organic compound that features a chromen-4-one core structure substituted with morpholine and pyrrolidine groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(morpholine-4-carbonyl)-2-morpholin-4-yl-8-pyrrolidin-2-ylchromen-4-one typically involves multi-step organic synthesis. The key steps include the formation of the chromen-4-one core, followed by the introduction of morpholine and pyrrolidine substituents. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to scale up the process. This includes the use of large-scale reactors, efficient purification techniques, and stringent quality control measures to ensure consistency and safety of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
6-(morpholine-4-carbonyl)-2-morpholin-4-yl-8-pyrrolidin-2-ylchromen-4-one can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated analogs. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Applications De Recherche Scientifique
6-(morpholine-4-carbonyl)-2-morpholin-4-yl-8-pyrrolidin-2-ylchromen-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor modulation.
Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 6-(morpholine-4-carbonyl)-2-morpholin-4-yl-8-pyrrolidin-2-ylchromen-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, depending on the specific target and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolidine derivatives: Compounds with a pyrrolidine ring, known for their biological activities.
Morpholine derivatives: Compounds containing a morpholine ring, used in medicinal chemistry.
Chromen-4-one derivatives: Compounds with a chromen-4-one core, explored for their therapeutic potential.
Uniqueness
6-(morpholine-4-carbonyl)-2-morpholin-4-yl-8-pyrrolidin-2-ylchromen-4-one is unique due to its specific combination of functional groups and structural features. This uniqueness can result in distinct biological activities and applications compared to other similar compounds.
Propriétés
Formule moléculaire |
C22H27N3O5 |
|---|---|
Poids moléculaire |
413.5 g/mol |
Nom IUPAC |
6-(morpholine-4-carbonyl)-2-morpholin-4-yl-8-pyrrolidin-2-ylchromen-4-one |
InChI |
InChI=1S/C22H27N3O5/c26-19-14-20(24-4-8-28-9-5-24)30-21-16(18-2-1-3-23-18)12-15(13-17(19)21)22(27)25-6-10-29-11-7-25/h12-14,18,23H,1-11H2 |
Clé InChI |
PJGFKBIYRKYANT-UHFFFAOYSA-N |
SMILES canonique |
C1CC(NC1)C2=CC(=CC3=C2OC(=CC3=O)N4CCOCC4)C(=O)N5CCOCC5 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
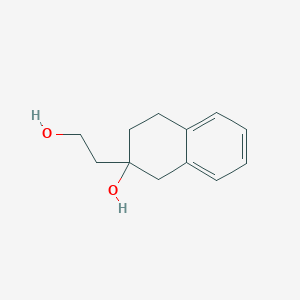
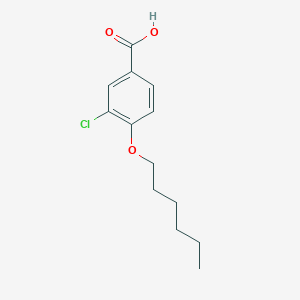
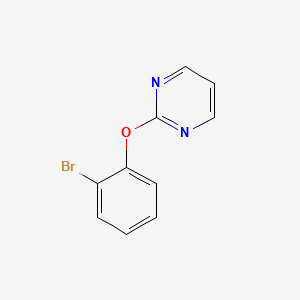
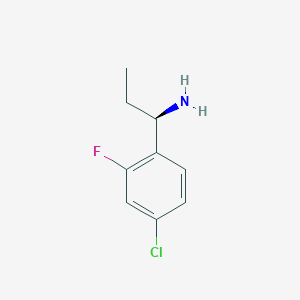
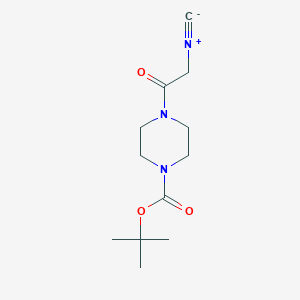
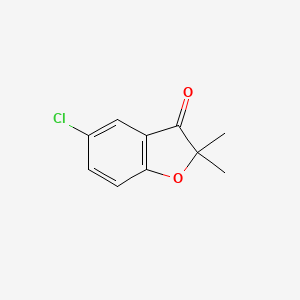
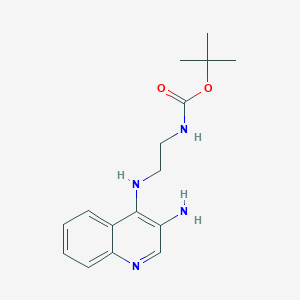
![Pyrido[1,2-a]pyrimidine](/img/structure/B8458354.png)
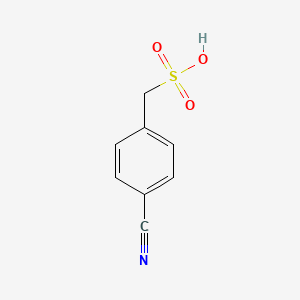

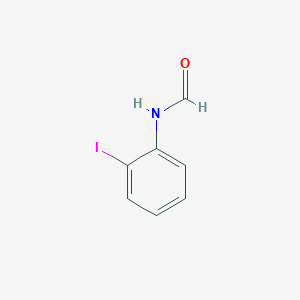
![3-chloro-4-[[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]methyl]benzoic acid](/img/structure/B8458385.png)
